REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[C:6]([CH3:9])[C:7]=1[CH3:8].[CH3:11][N:12]([CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)[C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].C([O-])([O-])=O.[K+].[K+]>CS(C)=O.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:23]2[CH2:22][CH2:21][CH:20]([N:12]([CH3:11])[C:13](=[O:19])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:25][CH2:24]2)=[C:6]([CH3:9])[C:7]=1[CH3:8] |f:2.3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=C(C1C)C)Cl
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1CCNCC1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture
|
Type
|
FILTRATION
|
Details
|
filter off the solid
|
Type
|
WASH
|
Details
|
Rinse the solid with H2O
|
Type
|
CUSTOM
|
Details
|
dry under vacuum at 45° C
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in CH2Cl2
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic layer under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(N=N1)N1CCC(CC1)N(C(OC(C)(C)C)=O)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |